

Application Notes and Protocols for Measuring COX-2 Activity Following Indomethacin Treatment

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Compound of Interest

Compound Name: *Indocate*

Cat. No.: *B1671882*

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Introduction

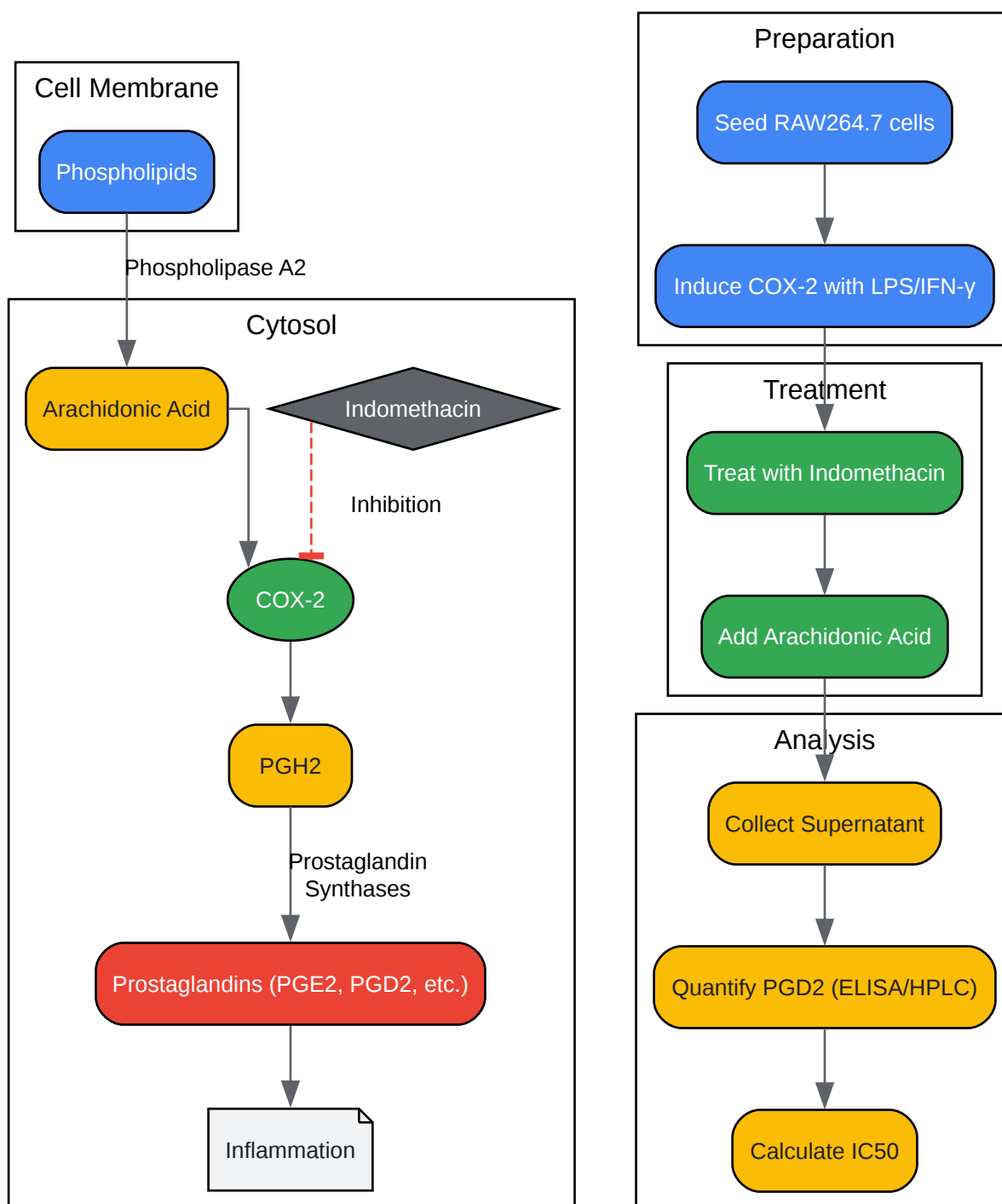
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform involved in homeostatic functions, COX-2 is inducible, with its expression elevated in inflammatory and cancerous tissues.^[1] This makes selective inhibition of COX-2 a desirable therapeutic strategy. Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.^{[2][3]} Understanding the protocol to measure COX-2 activity after Indomethacin treatment is crucial for evaluating its efficacy and for the development of more selective COX-2 inhibitors.

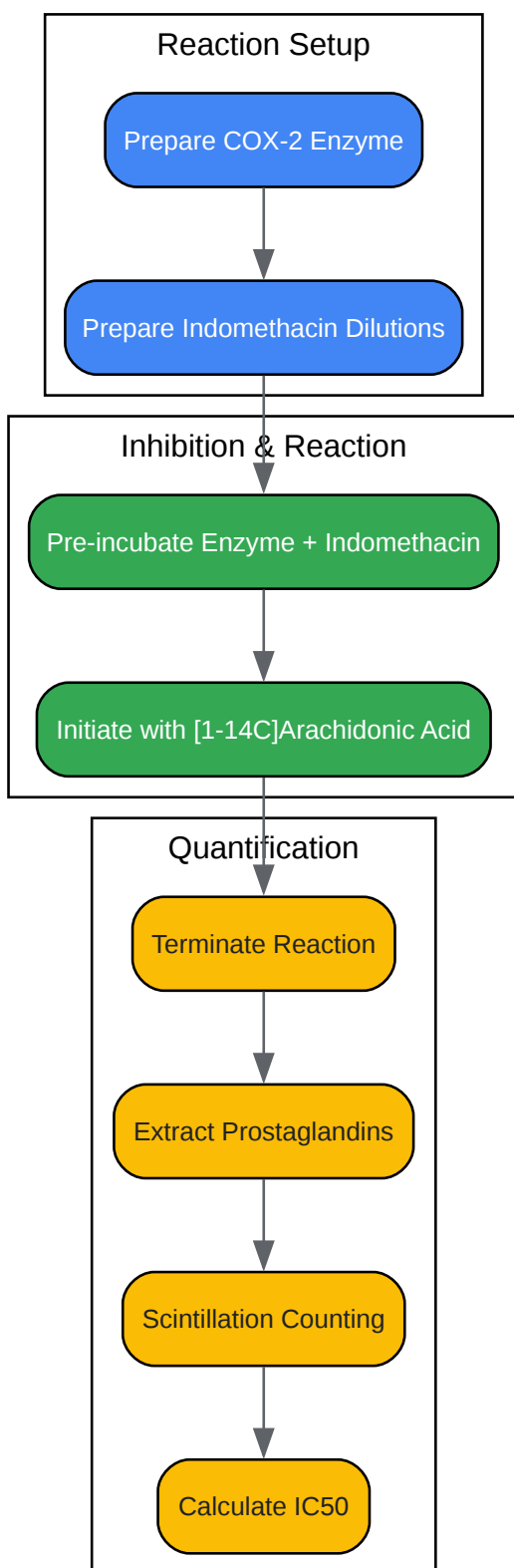
These application notes provide detailed protocols for in vitro and cell-based assays to determine COX-2 activity following treatment with Indomethacin.

Signaling Pathway of COX-2 and Inhibition by Indomethacin

Arachidonic acid is released from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted to various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) by

specific synthases. Indomethacin exerts its anti-inflammatory effect by binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to PGH₂.





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References

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